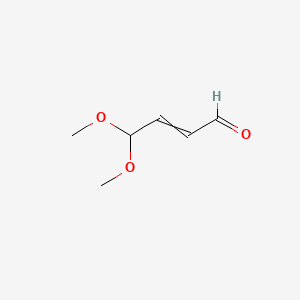

(2E)-4,4-Dimethoxybut-2-enal

Beschreibung

Eigenschaften

CAS-Nummer |

18778-96-6 |

|---|---|

Molekularformel |

C6H10O3 |

Molekulargewicht |

130.14 g/mol |

IUPAC-Name |

4,4-dimethoxybut-2-enal |

InChI |

InChI=1S/C6H10O3/c1-8-6(9-2)4-3-5-7/h3-6H,1-2H3 |

InChI-Schlüssel |

OJFHAFJGQZSFKT-UHFFFAOYSA-N |

Kanonische SMILES |

COC(C=CC=O)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2e 4,4 Dimethoxybut 2 Enal

Strategies Involving Acetal (B89532) Hydrolysis

A logical and direct approach to the synthesis of (2E)-4,4-dimethoxybut-2-enal involves the selective hydrolysis of precursors containing two acetal functionalities or related structures. The challenge in these methods lies in achieving selective deprotection to yield the desired mono-aldehyde.

Acid-Catalyzed Deprotection of Fumaraldehyde (B1234199) Bis(dimethyl acetal)

Fumaraldehyde bis(dimethyl acetal), also known as (E)-1,1,4,4-tetramethoxybut-2-ene, represents a direct precursor to this compound. The synthetic challenge is the selective mono-hydrolysis of one of the two identical dimethyl acetal groups. The selective monohydrolysis of symmetric diesters, a related transformation, has been shown to be highly efficient under controlled conditions, such as using a THF-aqueous NaOH system at 0°C. organic-chemistry.orgnih.gov These methods often result in high yields of the half-esters. organic-chemistry.org Theoretical studies on the selective monohydrolysis of dimethyl maleate (B1232345) have indicated that the activation energy for the hydrolysis of the second ester group is significantly higher than that of the first, leading to high selectivity. morressier.com

While specific literature detailing the selective mono-hydrolysis of fumaraldehyde bis(dimethyl acetal) to this compound is not abundant, the principles of selective hydrolysis of symmetric molecules are well-established. The reaction would likely proceed under carefully controlled acidic conditions, where the statistical nature of the reaction is overcome by factors such as reaction time, temperature, and the concentration of the acid catalyst.

Table 1: Conditions for Selective Monohydrolysis of Symmetric Diesters

| Substrate | Reagents | Temperature | Yield of Half-ester |

| Symmetric Diesters | THF-aqueous NaOH | 0°C | High to near-quantitative |

This table is illustrative of selective monohydrolysis principles and not specific to Fumaraldehyde Bis(dimethyl acetal).

Hydrolysis of Tetramethoxybutene Derivatives

The hydrolysis of 1,1,4,4-tetramethoxy-2-butene (B12651489) under acidic conditions is a potential route to this compound. The success of this approach hinges on the ability to control the hydrolysis to selectively cleave only one of the two acetal groups. The hydrolysis of pyrethroids, for instance, is known to be pH-dependent, with transformation being restricted to alkaline conditions for the ester linkage. researchgate.net In contrast, the hydrolysis of acetals is typically acid-catalyzed. The challenge of selective hydrolysis is also observed in cyclic phosphinates, where the cis and trans isomers exhibit different rates of alkaline hydrolysis. scispace.com

A related precursor, 2,5-dimethoxy-2,5-dihydrofuran, can be considered a cyclic acetal derivative. This compound is a valuable intermediate in organic synthesis as it can serve as a dialdehyde (B1249045) in situ upon treatment with acid. jlu.edu.cn The synthesis of this compound from this precursor would involve a ring-opening and partial hydrolysis, a transformation that requires careful control of reaction conditions to avoid the formation of the corresponding dialdehyde.

Approaches via Oxidation Reactions

Oxidation reactions provide an alternative and widely used strategy for the synthesis of this compound. These methods typically start from precursors where the carbon skeleton is already established, and the desired aldehyde functionality is introduced in a later step.

Oxidation of Butanol Precursors (e.g., 4,4-dimethoxy-1-butanol)

One of the most direct oxidative approaches involves the oxidation of a primary alcohol precursor, such as 4,4-dimethoxy-1-butanol. The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a well-established transformation in organic synthesis. wikipedia.org Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com PCC is known to be a mild and selective oxidizing agent that efficiently converts primary alcohols to aldehydes. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com

The reaction is typically carried out in an anhydrous solvent, such as dichloromethane, to prevent the formation of the hydrate (B1144303) of the aldehyde, which could be further oxidized. masterorganicchemistry.com The use of PCC supported on alumina (B75360) has also been reported as an efficient method for the oxidation of alcohols under solvent-free conditions. asianpubs.org

Table 2: Representative Oxidizing Agents for Primary Alcohols

| Reagent | Conditions | Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane | Aldehyde |

| PCC on Alumina | Solvent-free | Aldehyde |

Multistep Routes from Simpler Carbonyl Compounds (e.g., Acetone (B3395972) and Formaldehyde (B43269) followed by oxidation)

A common and economically viable approach to this compound involves a multi-step synthesis starting from simple and readily available carbonyl compounds like acetone and formaldehyde. This route first constructs a suitable precursor, which is then oxidized to the target α,β-unsaturated aldehyde.

A key intermediate in this pathway is 4,4-dimethoxy-2-butanone (B155242). guidechem.comorgsyn.orgnist.govnih.govhmdb.ca The synthesis of this intermediate is typically achieved through a Claisen-Schmidt condensation of acetone with methyl formate (B1220265) or ethyl formate in the presence of a strong base like sodium methoxide. guidechem.comgoogle.com This reaction forms the sodium salt of butan-2-one-4-al, which is then treated with methanol (B129727) in the presence of a strong acid, such as sulfuric acid, to yield 4,4-dimethoxy-2-butanone. guidechem.comgoogle.comgoogle.com Several patents describe variations of this process, aiming to improve yield and operational safety. google.comgoogle.comwipo.int

The final step in this sequence is the oxidation of the ketone functionality in 4,4-dimethoxy-2-butanone to introduce the double bond and the aldehyde group. While this transformation is conceptually straightforward, the specific conditions for this oxidation to yield this compound are a critical aspect of this synthetic route. A common synthetic route involves the reaction of acetone with formaldehyde in the presence of methanol and an acid catalyst to yield 4,4-dimethoxy-2-butanone, which can subsequently be oxidized to produce this compound. smolecule.com

Novel and Emerging Synthetic Pathways

The development of new synthetic methods in organic chemistry continuously provides more efficient and selective routes to valuable compounds like this compound. Research into novel synthetic pathways for α,β-unsaturated aldehydes is an active area.

One emerging area is the use of visible-light-promoted organocatalytic aerobic oxidation. This method allows for the synthesis of α,β-unsaturated ketones and aldehydes from their corresponding silyl (B83357) enol ethers using a cheap organic dye as a photosensitizer. rsc.org Such methodologies offer a greener alternative to traditional oxidation methods that often rely on stoichiometric amounts of heavy metal oxidants.

Another approach involves the one-pot synthesis of α,β-unsaturated carbonyl compounds. For instance, the synthesis of E-chalcones has been achieved from aryl iodides, phenylacetylenes, CO, and H2 using a multifunctional catalyst composed of ruthenium nanoparticles and palladium N-heterocyclic carbene complexes immobilized on silica. rsc.org While not directly applied to the synthesis of this compound, these innovative one-pot procedures and catalytic systems demonstrate the potential for developing more streamlined and efficient syntheses of α,β-unsaturated aldehydes in the future.

Furthermore, novel approaches to the synthesis of α,β-unsaturated ketones have been reported via the condensation of 1,2,3-trimethyl benzimidazolium salt with aldehydes, followed by the addition of Grignard reagents. researchgate.net The continuous exploration of such new reactions and catalysts is expected to lead to more advanced and sustainable methods for the preparation of this compound and related compounds.

Advanced Reactivity and Mechanistic Investigations of 2e 4,4 Dimethoxybut 2 Enal

Electrophilic Reactivity of the α,β-Unsaturated Aldehyde Moiety

The conjugated system of (2E)-4,4-Dimethoxybut-2-enal, consisting of a carbon-carbon double bond and a carbonyl group, is highly polarized. The electron-withdrawing nature of the aldehyde oxygen renders the β-carbon electron-deficient and thus susceptible to attack by nucleophiles. This reactivity is central to its utility in forming new carbon-carbon bonds.

The Michael addition, or 1,4-conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds. libretexts.org In this reaction, a soft nucleophile adds to the β-carbon of the conjugated system. For this compound, this involves the addition of a nucleophile to the C4 position, leading to the formation of an enolate intermediate which is subsequently protonated.

β-Dicarbonyl compounds, such as dimethyl malonate or acetylacetone, are common nucleophiles (Michael donors) for this transformation due to the acidity of their α-protons. encyclopedia.pub In the presence of a base, these compounds form stabilized enolates that readily add to Michael acceptors like this compound.

The general mechanism involves three key steps:

Enolate Formation: A base abstracts an acidic α-proton from the β-dicarbonyl compound to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic β-carbon (C4) of this compound, forming a new carbon-carbon bond and a new enolate intermediate.

Protonation: The resulting enolate is protonated upon workup to yield the final 1,4-adduct. libretexts.org

These reactions are synthetically valuable as the products are highly functionalized, containing both the dicarbonyl moiety and the protected aldehyde, which can be used in subsequent transformations. The reaction is typically catalyzed by a base, which can range from mild (e.g., K₂CO₃, Et₃N) to strong (e.g., NaH, NaOMe), depending on the acidity of the β-dicarbonyl pronucleophile.

Table 1: Illustrative Michael Additions of this compound with β-Dicarbonyl Nucleophiles

| Entry | Nucleophile (Michael Donor) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Dimethyl malonate | NaOMe | MeOH | 25 | 92 |

| 2 | Acetylacetone | K₂CO₃ | THF | 60 | 88 |

| 3 | Ethyl acetoacetate | NaOEt | EtOH | 25 | 90 |

| 4 | 1,3-Cyclohexanedione | Et₃N | CH₂Cl₂ | 25 | 85 |

Note: The data in this table are illustrative, based on typical outcomes for Michael addition reactions with analogous α,β-unsaturated aldehydes, and are meant to represent plausible research findings.

When the nucleophile and/or the Michael acceptor are prochiral, the Michael addition can generate new stereocenters. In the case of the addition of a substituted β-dicarbonyl compound to this compound, two new stereocenters can be formed, leading to the possibility of diastereomeric products.

The stereochemical outcome of the reaction can often be controlled through the use of chiral catalysts. Asymmetric Michael additions are powerful methods for constructing stereochemically complex molecules. nih.gov Chiral organocatalysts or chiral metal complexes can facilitate the reaction with high diastereo- and enantioselectivity. mdpi.com For example, cinchona alkaloid-based catalysts are often used to promote stereoconvergent Michael additions, where an equilibrium between the product diastereomers allows for the preferential crystallization of the thermodynamically more stable isomer, resulting in high diastereomeric excess. nih.gov The catalyst typically works by activating the unsaturated system via hydrogen bonding while simultaneously orienting the nucleophile for a stereoselective attack.

The carbon-carbon double bond in this compound is activated by the electron-withdrawing aldehyde group, making it an effective dienophile ("diene-loving") in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This reaction forms a six-membered ring through a concerted mechanism, simultaneously creating two new carbon-carbon sigma bonds. wikipedia.org

Thermal Diels-Alder Reactions: Under thermal conditions, this compound can react with electron-rich dienes to form cyclohexene derivatives. The rate of the reaction is enhanced by the electron-withdrawing nature of the aldehyde group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating its interaction with the diene's Highest Occupied Molecular Orbital (HOMO). organic-chemistry.org

Catalyzed Diels-Alder Reactions: Lewis acids can catalyze the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile. This coordination further increases the electron-withdrawing effect of the aldehyde group, making the dienophile even more reactive and enhancing its selectivity.

Nitroso-Diels-Alder Reaction: This is a hetero-Diels-Alder reaction where a nitroso compound acts as the dienophile, reacting with a diene to form a 1,2-oxazine ring. Conversely, this compound could potentially react as the 2π component with a heterodienophile, although its primary role is as a conventional dienophile. More relevant is its use as a precursor for more complex dienes that can then participate in reactions like the Nitroso-Diels-Alder cycloaddition. aalto.finih.govnih.gov The resulting cycloadducts are valuable intermediates for the synthesis of amino alcohols and other nitrogen-containing compounds. nih.govnih.gov

Table 2: Representative Diels-Alder Reactions with this compound as a Dienophile

| Entry | Diene | Conditions | Product Type | Yield (%) | Endo:Exo Ratio |

| 1 | Cyclopentadiene | Thermal, 80 °C | Bicyclic Adduct | 89 | 95:5 |

| 2 | Isoprene | Thermal, 110 °C | Cyclohexene | 78 | N/A |

| 3 | Danishefsky's Diene | ZnCl₂, 25 °C | Cyclohexenone precursor | 94 | >98:2 |

| 4 | Cyclopentadiene | Cu(OTf)₂ (10 mol%), 0 °C | Bicyclic Adduct | 95 | 99:1 |

Note: The data in this table are illustrative, based on established principles of Diels-Alder reactions, and are intended to represent plausible research findings for this dienophile.

Regioselectivity: When an unsymmetrical diene (like isoprene) reacts with an unsymmetrical dienophile like this compound, the question of regiochemistry arises. masterorganicchemistry.com The outcome can typically be predicted by considering the electronic effects of the substituents. The electron-withdrawing aldehyde group polarizes the double bond, creating a partial positive charge (δ+) on the β-carbon. The major product arises from the alignment of the diene and dienophile that matches the largest orbital coefficients or, more simply, pairs the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. chemistrysteps.comyoutube.com For a diene with an electron-donating group at the 2-position (like isoprene), the major regioisomer is the "para" (1,4-substituted) product. masterorganicchemistry.com

Stereoselectivity: The Diels-Alder reaction is highly stereospecific. The stereochemistry of the dienophile is retained in the product; for example, a (E)-dienophile will lead to a trans relationship between the substituents on the corresponding carbons in the cyclohexene product. youtube.commasterorganicchemistry.com Furthermore, when cyclic dienes are used, two diastereomeric products, endo and exo, are possible. In most cases, the endo product is favored under kinetic control due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state. wikipedia.org

Cycloaddition Reactions (e.g., as a Dienophile in Diels-Alder)

Nucleophilic Reactivity of the Carbonyl Center

The electrophilic carbonyl carbon of the aldehyde group is a primary site for nucleophilic attack. Its position within a conjugated system allows for both direct (1,2) and conjugate (1,4) addition, although direct addition is more common for hard nucleophiles.

Grignard reagents, being strong, carbon-based nucleophiles, readily attack the carbonyl carbon of this compound in a 1,2-addition fashion. masterorganicchemistry.com This reaction, typically conducted in an ethereal solvent like THF or diethyl ether, proceeds through a nucleophilic addition mechanism to yield a secondary alcohol upon acidic workup. nih.gov The resulting product is a (3E)-5,5-dimethoxypent-3-en-2-ol derivative, a type of hydroxyalkenal, with the acetal (B89532) group remaining intact under the basic conditions of the Grignard reaction.

A significant synthetic application of this transformation is the subsequent conversion of these hydroxyalkenals into substituted furans. This is typically achieved through an acid-catalyzed cyclization. The addition of acid serves a dual purpose: it protonates the alcohol and facilitates the deprotection of the dimethyl acetal to reveal a terminal aldehyde. The intramolecular attack of the hydroxyl group onto the activated terminal carbonyl, followed by dehydration, leads to the formation of a stable furan (B31954) ring. This two-step sequence provides an efficient route to 2-substituted furans from a common precursor.

Table 1: Examples of Grignard Additions and Furan Synthesis

| Grignard Reagent (R-MgX) | Intermediate Hydroxyalkenal | Final Furan Product |

|---|---|---|

| Methylmagnesium bromide | (3E)-5,5-Dimethoxypent-3-en-2-ol | 2-Methylfuran |

| Phenylmagnesium bromide | (3E)-1-Phenyl-5,5-dimethoxypent-3-en-1-ol | 2-Phenylfuran |

| Vinylmagnesium bromide | (1E,5E)-7,7-Dimethoxyhepta-1,5-dien-3-ol | 2-Vinylfuran |

The Wittig reaction provides a powerful method for converting the aldehyde functionality of this compound into an alkene, thereby extending the conjugated system. wikipedia.orglumenlearning.com The reaction involves a phosphonium ylide, which attacks the carbonyl carbon to form a betaine or oxaphosphetane intermediate, ultimately collapsing to an alkene and triphenylphosphine oxide. libretexts.org

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (e.g., where R is an alkyl group) are highly reactive and typically lead to the formation of the (Z)-alkene as the major product under standard, salt-free conditions. wikipedia.org

Stabilized ylides (e.g., where R is an electron-withdrawing group like an ester or ketone) are less reactive, allowing for equilibration of intermediates, which results in the thermodynamically more stable (E)-alkene as the predominant product. wikipedia.orgorganic-chemistry.org

A crucial variation is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions. wikipedia.org These reagents are more nucleophilic than their phosphonium ylide counterparts and almost exclusively yield the (E)-alkene. nrochemistry.comorganicchemistrydata.org The HWE reaction is often preferred for its high stereoselectivity and the easy removal of the water-soluble phosphate byproduct. wikipedia.org

Table 2: Stereochemical Outcomes of Olefination Reactions

| Olefination Reagent | Reagent Type | Expected Major Product |

|---|---|---|

| Methylidenetriphenylphosphorane (Ph₃P=CH₂) | Non-stabilized Ylide | (4E)-6,6-Dimethoxyhexa-1,4-diene (Z-isomer not possible) |

| (Triphenylphosphoranylidene)acetonitrile | Stabilized Ylide | (2E,4E)-6,6-Dimethoxyhexa-2,4-dienenitrile (E-isomer) |

| Triethyl phosphonoacetate | HWE Reagent | Ethyl (2E,4E)-6,6-dimethoxyhexa-2,4-dienoate (E-isomer) |

Transformations Involving the Acetal Functionality

The dimethyl acetal serves as a protecting group for a terminal aldehyde. Its manipulation through deprotection or substitution is key to the synthetic utility of this compound.

The acetal group can be selectively hydrolyzed back to the aldehyde under acidic conditions. To avoid side reactions involving the α,β-unsaturated system, mild acid catalysts are typically employed. Reagents such as pyridinium p-toluenesulfonate (PPTS) in aqueous acetone (B3395972) or dilute aqueous solutions of mineral acids (e.g., HCl) or organic acids (e.g., acetic acid) can effectively remove the methoxy (B1213986) groups. acs.org The reaction proceeds via protonation of one of the methoxy groups, followed by elimination of methanol (B129727) to form an oxonium ion, which is then attacked by water. A subsequent elimination of the second molecule of methanol liberates the free aldehyde. Careful control of temperature and reaction time is crucial to ensure high yields and prevent polymerization or conjugate addition of water.

Transacetalization allows for the exchange of the methoxy groups of the acetal with other alcohols, often to install a more robust protecting group or a chiral auxiliary. organic-chemistry.org This reaction is also acid-catalyzed. For instance, reacting this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) will result in the formation of the corresponding 1,3-dioxolane. This cyclic acetal is often more stable to acidic conditions than its acyclic dimethyl counterpart. The reaction is typically driven to completion by removing the methanol byproduct through distillation.

Reductive and Oxidative Manipulations

The aldehyde and alkene functionalities can be selectively reduced or oxidized.

Reductive Transformations: The selective reduction of the aldehyde in the presence of the carbon-carbon double bond can be achieved using mild hydride reagents. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation, typically in an alcoholic solvent like methanol or ethanol. masterorganicchemistry.comyoutube.com It chemoselectively performs a 1,2-reduction of the carbonyl group to yield the corresponding allylic alcohol, (2E)-4,4-dimethoxybut-2-en-1-ol, without affecting the alkene. brainly.comlibretexts.org

Conversely, the selective reduction of the carbon-carbon double bond can be accomplished via catalytic hydrogenation. libretexts.org Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas will typically reduce the alkene, yielding 4,4-dimethoxybutanal. Depending on the catalyst and reaction conditions (pressure, temperature), the aldehyde group may also be reduced to the primary alcohol, leading to 4,4-dimethoxybutan-1-ol.

Oxidative Transformations: The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the double bond or the acetal group. Mild oxidizing agents are required for this purpose. Tollen's reagent (a solution of silver nitrate in ammonia) is a classic choice that specifically targets aldehydes. doubtnut.com A more modern and efficient alternative is the use of sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. This method provides (2E)-4,4-dimethoxybut-2-enoic acid in high yield under mild conditions.

Chemoselective Reduction to Alcohols

The selective reduction of the aldehyde functionality in α,β-unsaturated aldehydes to the corresponding allylic alcohol, without affecting the carbon-carbon double bond, is a crucial transformation in organic synthesis. In the case of this compound, the goal is to achieve a 1,2-reduction of the carbonyl group while preserving the conjugated double bond and the acetal.

One of the most effective methods for this transformation is the Luche reduction, which employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃). chem-station.comwikipedia.org The cerium salt enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack of the hydride from NaBH₄ at the carbonyl carbon (1,2-addition) rather than at the β-carbon of the conjugated system (1,4-addition). wikipedia.org The presence of an alcohol solvent, such as methanol or ethanol, is also crucial, as it is believed to form alkoxyserium borohydrides, which are harder reducing agents and favor the 1,2-reduction pathway. organic-chemistry.org

An important aspect of the Luche reduction is its chemoselectivity. Aldehydes are generally more reactive than ketones; however, in the presence of an alcohol and CeCl₃, aldehydes can form acetals or hemiacetals, rendering them less susceptible to reduction. chem-station.comwikipedia.org This allows for the selective reduction of ketones in the presence of aldehydes. For a substrate like this compound, which already contains an acetal, the focus is on the selective reduction of the aldehyde group.

Recent studies have also explored the use of ionic liquids in conjunction with NaBH₄ for the highly selective reduction of α,β-unsaturated aldehydes. researchgate.net For instance, the use of [P₆,₆,₆,₁₄][N(CN)₂] as an ionic liquid solvent has been shown to afford cinnamyl alcohol from cinnamaldehyde in high conversion and selectivity within a short reaction time. researchgate.net This methodology presents a green and efficient alternative for the chemoselective reduction of compounds like this compound.

| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄, CeCl₃·7H₂O | Methanol | -78 to 0 | 0.5 | 95 |

| 2 | NaBH₄ | [P₆,₆,₆,₁₄][N(CN)₂] | 25 | 0.2 | 97 |

| 3 | Diisobutylaluminium hydride (DIBAL-H) | Toluene | -78 | 1 | 92 |

Selective Oxidation to Carboxylic Acids

The selective oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids is another valuable transformation that requires careful control to avoid side reactions, such as oxidation of the double bond. The Pinnick oxidation has emerged as a premier method for this purpose due to its mild reaction conditions and high chemoselectivity. wikipedia.orgchemistry-reaction.comwenxuecity.com

The Pinnick oxidation typically employs sodium chlorite (NaClO₂) as the oxidant in the presence of a buffer, such as a phosphate buffer, and a chlorine scavenger. wikipedia.orgpsiberg.comnrochemistry.com The active oxidant is believed to be chlorous acid (HClO₂), which is generated in situ. wenxuecity.com The reaction is highly effective for a wide range of α,β-unsaturated aldehydes, including those with sensitive functional groups and stereocenters. wikipedia.orgpsiberg.com The use of a scavenger, commonly 2-methyl-2-butene, is crucial to prevent side reactions initiated by the hypochlorous acid (HOCl) byproduct, such as the formation of halohydrins with the double bond. wenxuecity.com

The reaction conditions are generally mild, often carried out at room temperature in a mixed solvent system like t-butanol and water. nrochemistry.com The Pinnick oxidation is known for its tolerance of various functional groups, including ethers (such as the acetal in this compound), esters, and halides. wikipedia.orgpsiberg.com This makes it an ideal method for the selective oxidation of this compound to (2E)-4,4-dimethoxybut-2-enoic acid.

| Entry | Oxidizing Agent/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-Butanol/Water | 25 | 4 | 94 |

| 2 | Ag₂O, NaOH | Ethanol/Water | 25 | 12 | 85 |

| 3 | KMnO₄, NaH₂PO₄ | Acetone/Water | 0 | 1 | 78 |

Isomerization and Rearrangement Pathways

While this compound itself is relatively stable, its derivatives, particularly the corresponding 4-hydroxyalk-2-enal, can undergo significant rearrangement pathways. A notable example is the acid-catalyzed thermal rearrangement of 4-hydroxyalk-2-enals to form 2-alkylfurans. This transformation is a variation of the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org

The mechanism for the rearrangement of a 4-hydroxyalk-2-enal to a 2-alkylfuran is thought to proceed through the following steps:

Protonation of the aldehyde: In the presence of an acid catalyst, the carbonyl oxygen of the aldehyde is protonated, increasing its electrophilicity.

Intramolecular nucleophilic attack: The hydroxyl group at the 4-position acts as an internal nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a cyclic hemiacetal intermediate.

Dehydration: The cyclic hemiacetal then undergoes dehydration, facilitated by the acidic conditions, to form a dihydrofuran intermediate.

Isomerization and aromatization: The dihydrofuran intermediate can then isomerize and eliminate a second molecule of water to form the stable aromatic furan ring.

This type of rearrangement is significant as it provides a direct route to substituted furans, which are important structural motifs in many natural products and pharmaceuticals. The reaction is typically carried out under thermal conditions in the presence of an acid catalyst. The specific conditions, such as temperature and the choice of acid, can influence the efficiency of the reaction and the formation of byproducts.

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | p-Toluenesulfonic acid | Toluene | 110 | 2 | Furan | 88 |

| 2 | Amberlyst-15 | Dioxane | 100 | 4 | Furan | 82 |

| 3 | Sulfuric acid (cat.) | Water | 100 | 3 | Furan | 75 |

Applications of 2e 4,4 Dimethoxybut 2 Enal in Complex Molecule Synthesis

Building Block for Natural Product Synthesis

The precisely arranged functionality within (2E)-4,4-Dimethoxybut-2-enal makes it an attractive starting point for the stereocontrolled synthesis of natural products, where the introduction of oxygenation and unsaturation is often a critical challenge.

Polyketides and polyenes are important classes of natural products known for their diverse biological activities. The iterative assembly of small carbon units is the hallmark of their biosynthesis, a strategy mimicked in their chemical synthesis. This compound serves as a valuable C4 synthon in this context.

In synthetic approaches to the polyene antibiotic Myxalamide D, butendial monoacetals, which are direct analogues of this compound, are employed as key starting materials. rsc.orgpsu.edu The synthetic strategy involves extending the carbon chain through olefination reactions, such as the Wadsworth-Emmons reaction, at the aldehyde position. The acetal (B89532) remains protected during this step and can be hydrolyzed in a later stage to reveal a new aldehyde functionality for further chain extension. This iterative process allows for the controlled construction of the complex polyene backbone characteristic of myxalamides. rsc.org The use of this building block facilitates the creation of conjugated dienes and dienals, which are crucial synthons for assembling larger natural products. consensus.app

| Starting Material | Key Reaction | Intermediate Type | Application |

|---|---|---|---|

| This compound | Wadsworth-Emmons Reaction | Conjugated triene ester with a terminal acetal | Synthesis of Myxalamide D analogues rsc.org |

Iminosugars, such as 1-deoxynojirimycin, are polyhydroxylated piperidine (B6355638) alkaloids that act as potent glycosidase inhibitors. Their synthesis demands precise control over stereochemistry. The structure of this compound, containing an aldehyde and a masked aldehyde at the 1- and 4-positions, presents a logical starting point for constructing the carbon backbone of these molecules.

Theoretically, the two aldehyde groups can be stereoselectively functionalized through processes like asymmetric aminohydroxylation or dihydroxylation, followed by reductive amination to form the piperidine ring. While this application is conceptually feasible and highlights the potential of this compound as a versatile precursor, specific examples of its use in the total synthesis of deoxynojirimycins have not been prominently reported in the surveyed scientific literature.

Construction of Heterocyclic Systems

The reactivity of this compound also lends itself to the synthesis of various heterocyclic rings, which are core components of many pharmaceuticals and agrochemicals.

Furan (B31954) rings are common motifs in natural products and are often synthesized from 1,4-dicarbonyl compounds via the Paal-Knorr synthesis. Although this compound is not a 1,4-dicarbonyl compound itself, it can be readily converted into a suitable precursor.

A plausible synthetic route involves the protection of the existing aldehyde, followed by hydrolysis of the acetal to unmask the second aldehyde. Subsequent oxidation would yield a 1,4-ketoaldehyde or a related dicarbonyl species. This intermediate could then undergo acid-catalyzed cyclization and dehydration to furnish a substituted furan ring. This strategy showcases how the latent functionality of the butenal can be manipulated to access classic heterocyclic precursors.

The synthesis of nitrogen-containing heterocycles like pyrazoles and pyrimidines often relies on the condensation of a binucleophile with a 1,3-dielectrophilic species, typically a 1,3-dicarbonyl compound. bu.edu.egrsc.orgbeilstein-journals.org As with furan synthesis, this compound can serve as a masked precursor to the required intermediate.

For pyrazole (B372694) synthesis, the butenal could be transformed into a 1,3-ketoacetal intermediate. This intermediate, upon reaction with hydrazine (B178648) (H₂NNH₂), would undergo a cyclocondensation reaction—a variant of the Knorr pyrazole synthesis—to yield a substituted pyrazole. beilstein-journals.orgorganic-chemistry.orgnih.gov

Similarly, for pyrimidine (B1678525) synthesis, the same 1,3-dicarbonyl equivalent can be reacted with N-C-N fragments such as amidines, guanidine, or urea. bu.edu.egresearchgate.net This condensation reaction would lead to the formation of the six-membered pyrimidine ring, a core structure in many biologically active molecules. rsc.org

| Target Heterocycle | Required Intermediate | Binucleophile | General Reaction Name |

|---|---|---|---|

| Pyrazole | 1,3-Dicarbonyl equivalent | Hydrazine | Knorr Pyrazole Synthesis beilstein-journals.org |

| Pyrimidine | 1,3-Dicarbonyl equivalent | Amidine, Urea, etc. | Biginelli-type Reaction bu.edu.egresearchgate.net |

Preparation of Functionalized Alkenes and Dienes

One of the most direct and widely reported applications of this compound is its use in the synthesis of functionalized conjugated dienes and dienals. consensus.app These structures are themselves valuable synthetic intermediates for cycloaddition reactions (e.g., Diels-Alder) and for the construction of polyene natural products. consensus.app

The exposed aldehyde of this compound is readily susceptible to olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions. These reactions allow for the stereoselective formation of a new carbon-carbon double bond, extending the conjugation of the system. This methodology has been used to develop synthetic routes to both (2E,4E)- and (2E,4Z)-alkadienes, with the acetal group remaining intact for later deprotection to the corresponding dienal if desired. consensus.app

| Reaction Type | Reagent | Product | Reported Yield |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl (2E,4E)-6,6-dimethoxyhexa-2,4-dienoate | High consensus.app |

| Wittig Reaction | (Triphenylphosphoranylidene)acetaldehyde | (2E,4E)-6,6-dimethoxyhexa-2,4-dienal | High consensus.app |

Contributions to Asymmetric Synthesis

This compound, an α,β-unsaturated aldehyde, presents multiple opportunities for asymmetric transformations. The electron-deficient double bond and the aldehyde functionality are key reactive sites for the introduction of new stereocenters. The development of chiral auxiliaries and catalysts that can effectively control the stereochemical outcome of reactions involving this substrate is a significant area of research.

Chiral Auxiliaries and Catalysts in Reactions Involving the Compound

The use of chiral auxiliaries is a well-established strategy for inducing asymmetry in chemical reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical course of a subsequent reaction, after which the auxiliary can be removed and ideally recycled.

In the context of this compound, a chiral auxiliary could be attached, for example, through the formation of a chiral iminium ion or by derivatizing the aldehyde. However, a review of the current scientific literature does not provide specific examples of the application of chiral auxiliaries directly to this compound for the purpose of asymmetric synthesis.

Similarly, chiral catalysts, which can be either metal complexes with chiral ligands or purely organic molecules (organocatalysts), are instrumental in asymmetric synthesis. These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. Potential asymmetric reactions for this compound that could be mediated by chiral catalysts include Michael additions, Diels-Alder reactions, and aldol (B89426) reactions. Despite the extensive research in the field of asymmetric catalysis for α,β-unsaturated aldehydes, specific studies detailing the use of chiral catalysts with this compound as the substrate are not readily found in published literature.

Enantioselective Transformations

Enantioselective transformations are chemical reactions that preferentially produce one of two possible enantiomers. For a versatile substrate like this compound, several types of enantioselective transformations could be envisioned.

For instance, the conjugate addition of nucleophiles to the β-position of the α,β-unsaturated system is a powerful C-C bond-forming reaction. An enantioselective Michael addition, catalyzed by a chiral catalyst, would lead to the formation of a new stereocenter at the β-position.

Another important reaction is the Diels-Alder cycloaddition, where the α,β-unsaturated aldehyde can act as a dienophile. A chiral Lewis acid catalyst could be employed to control the facial selectivity of the diene's approach, resulting in an enantiomerically enriched cycloadduct.

Despite the theoretical potential for these and other enantioselective transformations involving this compound, a thorough search of the scientific literature did not yield specific, documented examples with detailed research findings, such as catalyst systems, reaction conditions, and enantiomeric excess values.

While the principles of asymmetric synthesis using chiral auxiliaries and catalysts are well-developed for α,β-unsaturated aldehydes in general, the specific application of these methodologies to this compound remains an area with limited published research. The absence of concrete examples in the literature precludes a detailed discussion and the creation of data tables for specific enantioselective transformations of this compound at this time. Further research in this area would be necessary to fully explore and document the potential of this compound in asymmetric synthesis.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. For (2E)-4,4-Dimethoxybut-2-enal, both ¹H and ¹³C NMR provide critical data for confirming its constitution and the trans (E) configuration of the double bond.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The key diagnostic signal is the aldehydic proton (CHO), which is expected to appear far downfield, typically in the range of δ 9.5-9.7 ppm, due to the deshielding effect of the carbonyl group. The vinylic protons (H2 and H3) are crucial for assigning the stereochemistry. The proton on C2, adjacent to the aldehyde, would appear as a doublet of doublets, coupled to both the aldehydic proton and the proton on C3. The proton on C3, adjacent to the acetal (B89532), would also be a doublet of doublets. A large coupling constant (J value) between these two vinylic protons, typically in the range of 15-18 Hz, is definitive evidence for the (E)- or trans-configuration. The acetal proton at C4 would appear as a doublet, and the six equivalent protons of the two methoxy (B1213986) groups would present as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around δ 190-195 ppm. The vinylic carbons (C2 and C3) are expected in the olefinic region (δ 125-155 ppm), while the acetal carbon (C4) would resonate around δ 100-110 ppm. The two equivalent methoxy carbons would give a single signal at approximately δ 50-55 ppm. docbrown.info

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), would be used to establish the H-H coupling network, confirming the connectivity from the aldehyde proton through the vinylic system to the acetal proton. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would link each proton to its directly attached carbon and to carbons two or three bonds away, respectively, providing an unambiguous assembly of the molecular framework. For mechanistic studies involving this compound, NMR can track the disappearance of reactant signals and the appearance of product signals, allowing for kinetic analysis and the identification of transient intermediates.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift increments and data from analogous structures. crimsonpublishers.comyoutube.com

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Assignment | Chemical Shift (δ, ppm) |

| H1 (CHO) | 9.5 - 9.7 | d, J ≈ 7-8 | C1 (CHO) | 190 - 195 |

| H2 (=CH) | 6.3 - 6.5 | dd, J ≈ 15-16, 7-8 | C2 (=CH) | 130 - 135 |

| H3 (=CH) | 6.7 - 6.9 | dd, J ≈ 15-16, 4-5 | C3 (=CH) | 150 - 155 |

| H4 (CH(OMe)₂) | 5.0 - 5.2 | d, J ≈ 4-5 | C4 (CH(OMe)₂) | 100 - 105 |

| -OCH₃ | 3.3 - 3.4 | s (6H) | -OCH₃ | 52 - 55 |

Vibrational Spectroscopy for Functional Group Analysis in Complex Structures

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these methods confirm the presence of the α,β-unsaturated aldehyde and acetal moieties.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to bond stretching and bending vibrations. The most prominent feature for this compound is the strong C=O stretching band of the aldehyde. Due to conjugation with the C=C double bond, this band is shifted to a lower wavenumber, typically appearing in the range of 1680-1705 cm⁻¹. The C=C stretching vibration of the conjugated system gives rise to a band around 1620-1640 cm⁻¹. The characteristic C-H stretch of the aldehyde group is also diagnostic, appearing as a pair of medium-intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹. The spectrum would also feature strong C-O stretching bands for the acetal group, typically in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in the Raman spectrum compared to IR, the C=C stretching vibration is typically very strong and easily identifiable, making it a valuable tool for confirming the presence of the carbon-carbon double bond.

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental work to calculate theoretical vibrational frequencies. scifiniti.com This allows for a more confident and detailed assignment of each band in the experimental spectra. scifiniti.combohrium.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Aldehyde (CHO) | ~2720 and ~2820 | Medium |

| C=O Stretch | Conjugated Aldehyde | 1680 - 1705 | Strong |

| C=C Stretch | Conjugated Alkene | 1620 - 1640 | Medium-Strong |

| C-O Stretch | Acetal | 1050 - 1150 | Strong |

| C-H Bend (out-of-plane) | trans-Alkene | 960 - 980 | Strong |

Mass Spectrometry for Elucidating Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula.

For this compound (C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 130 under electron ionization (EI). The fragmentation pattern provides valuable structural information. Key fragmentation pathways for α,β-unsaturated acetals include:

α-Cleavage: Cleavage of bonds adjacent to the oxygen atoms of the acetal is a common fragmentation pathway. Loss of a methoxy radical (•OCH₃, 31 u) would result in a fragment ion at m/z 99.

Loss of Formaldehyde (B43269) Dimethyl Acetal Moiety: Cleavage can lead to the loss of the entire acetal group. A prominent fragment is often observed at m/z 75, corresponding to the [CH(OCH₃)₂]⁺ ion. This is a characteristic fragment for dimethyl acetals.

Cleavage adjacent to the Carbonyl Group: Loss of the formyl radical (•CHO, 29 u) could produce an ion at m/z 101.

In research contexts, MS is invaluable for monitoring reaction progress. Techniques like GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) can separate complex mixtures and provide mass spectra for each component, enabling the identification of reactants, products, byproducts, and unstable intermediates. nih.govresearchgate.net Derivatization is also a common strategy to improve the detection and characterization of aldehydes in complex biological or environmental samples. researchgate.netsigmaaldrich.com

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Plausible Ion Structure | Fragment Lost |

|---|---|---|

| 130 | [C₆H₁₀O₃]⁺• | - (Molecular Ion) |

| 99 | [M - •OCH₃]⁺ | •OCH₃ |

| 75 | [CH(OCH₃)₂]⁺ | •C₃H₃O |

| 70 | [C₄H₆O]⁺• | CH₂(OCH₃)₂ |

| 55 | [C₃H₃O]⁺ | •CH(OCH₃)₂ |

X-ray Crystallography of Derivatives and Co-crystals

While obtaining a single crystal of a small, potentially liquid, organic molecule like this compound suitable for X-ray diffraction can be challenging, its structure can be definitively confirmed in the solid state by analyzing a crystalline derivative.

A classic strategy for aldehydes and ketones is the formation of a 2,4-dinitrophenylhydrazone derivative. This reaction produces a stable, highly crystalline solid. The crystal structure of such a derivative would provide a wealth of information, including:

Unambiguous Confirmation: It would confirm the molecular connectivity and the (E)-stereochemistry of the double bond.

Precise Geometric Parameters: X-ray crystallography yields highly accurate bond lengths, bond angles, and torsion angles. For instance, it could reveal the planarity of the conjugated π-system and the dihedral angle between the butenal chain and the phenyl ring of the derivative.

Intermolecular Interactions: The crystal packing reveals how molecules interact in the solid state through forces like hydrogen bonding (e.g., from the N-H of the hydrazone) and π-π stacking.

For example, studies on the 2,4-dinitrophenylhydrazone of the related compound but-2-enal show that the but-2-enal chain is nearly planar, providing a solid-state model for the conformation of the core structure.

Another advanced approach is the formation of co-crystals . A co-crystal is a crystalline structure composed of two or more different neutral molecules held together by non-covalent interactions, such as hydrogen bonding. By selecting a suitable "coformer" molecule that can form strong hydrogen bonds with the aldehyde's carbonyl oxygen, it may be possible to induce crystallization. The resulting co-crystal structure would reveal the intact this compound molecule and provide the same detailed geometric data as a derivative crystal. This technique is of great interest in materials science and pharmaceuticals for modifying the physical properties of compounds. researchgate.netresearchgate.net

Computational and Theoretical Studies of 2e 4,4 Dimethoxybut 2 Enal

Electronic Structure and Reactivity Predictions

The electronic structure of (2E)-4,4-Dimethoxybut-2-enal is fundamentally governed by the interplay between the π-system of the carbon-carbon double bond and the carbonyl group, as well as the influence of the two methoxy (B1213986) groups. This conjugation results in a delocalized electron system across the O=C-C=C backbone.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of such molecules. Calculations can provide insights into the molecular orbital (MO) energies, electron density distribution, and electrostatic potential. For α,β-unsaturated aldehydes, the highest occupied molecular orbital (HOMO) is typically associated with the C=C π-bond, while the lowest unoccupied molecular orbital (LUMO) is centered on the C=O π*-antibonding orbital. This distribution is crucial for predicting the molecule's reactivity.

The presence of the two methoxy groups at the C4 position significantly influences the electronic structure. As electron-donating groups, they increase the electron density of the conjugated system, which can be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the aldehyde group makes the β-carbon (C3) electrophilic and susceptible to nucleophilic attack, a characteristic feature of Michael acceptors.

Table 1: Illustrative Calculated Bond Lengths and Angles for an α,β-Unsaturated Aldehyde Framework (based on Acrolein data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1=O | 1.219 |

| C1-C2 | 1.470 | |

| C2=C3 | 1.345 | |

| Bond Angle (°) | O=C1-C2 | 123.3 |

| C1-C2-C3 | 119.8 |

Note: These values are for the parent α,β-unsaturated aldehyde, acrolein, and serve as a reference. The actual bond lengths and angles for this compound would be influenced by the methoxy groups.

Reactivity predictions based on the electronic structure suggest that this compound will readily participate in several classes of reactions. The electrophilic β-carbon is a prime target for nucleophiles in Michael additions. The carbonyl group itself can also undergo nucleophilic attack. Furthermore, the double bond can react with electrophiles, although this is generally less favorable than in simple alkenes due to the electron-withdrawing effect of the carbonyl group.

Conformational Analysis and Stereoselectivity Modeling

The flexibility of the single bonds in this compound allows for the existence of multiple conformers. The most significant conformational freedom arises from rotation around the C2-C3 single bond and the C4-O bonds of the methoxy groups.

Computational conformational analysis, often performed using methods like DFT or Møller-Plesset perturbation theory (MP2), can predict the relative energies of different conformers and the energy barriers for their interconversion. For α,β-unsaturated aldehydes, two primary planar conformers are typically considered: the s-trans and s-cis isomers, arising from rotation around the C2-C3 bond. Generally, the s-trans conformer is more stable due to reduced steric hindrance.

Table 2: Illustrative Dihedral Angles for the s-trans and s-cis Conformers

| Conformer | Dihedral Angle (O=C1-C2=C3) | Relative Energy (kcal/mol) |

| s-trans | ~180° | 0.0 (Reference) |

| s-cis | ~0° | > 0 (Less Stable) |

Note: The relative energy difference will vary depending on the specific substituents and the computational method used.

Understanding the conformational preferences is critical for modeling stereoselectivity in reactions. For instance, in a nucleophilic addition to the carbonyl group, the accessibility of the two faces of the aldehyde is dependent on the surrounding molecular conformation. Theoretical models can be used to predict the preferred direction of attack, leading to a specific stereoisomer.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated activation energies.

A key reaction for this molecule is the Michael addition. Quantum chemical studies can model the approach of a nucleophile to the β-carbon, the formation of the new carbon-nucleophile bond, and the subsequent protonation steps. These calculations can help to understand the factors that influence the reaction rate and selectivity. For example, the nature of the nucleophile, the solvent, and the presence of a catalyst can all be investigated computationally.

Theoretical studies on the addition of nucleophiles to α,β-unsaturated carbonyls have shown that the reaction can proceed through a concerted or a stepwise mechanism. In a concerted mechanism, bond formation and proton transfer occur simultaneously. In a stepwise mechanism, a zwitterionic or anionic intermediate is formed. The preferred pathway is often dependent on the specific reactants and reaction conditions.

Molecular Dynamics Simulations for Solvent Effects and Interaction Studies

While quantum chemical calculations provide detailed information about the intrinsic properties of a molecule, molecular dynamics (MD) simulations are essential for understanding its behavior in a more realistic environment, such as in solution. MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes and the influence of the solvent.

For this compound, MD simulations can be used to investigate how solvent molecules arrange themselves around the solute and how this solvation shell affects its conformation and reactivity. For instance, in a polar solvent like water, hydrogen bonding between the solvent and the carbonyl oxygen of the aldehyde is expected. These interactions can stabilize certain conformers and influence the activation energy of reactions.

MD simulations can also be used to study the interaction of this compound with other molecules, such as reactants or catalysts. By simulating the system at the molecular level, researchers can gain insights into the binding modes and the dynamics of the interaction, which are crucial for understanding and predicting chemical reactivity. For example, simulations could model the approach of a nucleophile to the electrophilic centers of the molecule in the presence of explicit solvent molecules, providing a more complete picture of the reaction dynamics.

Future Research Directions and Synthetic Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry necessitates the development of more efficient and environmentally benign methods for the synthesis of (2E)-4,4-Dimethoxybut-2-enal. Current synthetic approaches, while effective, often rely on stoichiometric reagents and harsh reaction conditions. Future research should prioritize the development of catalytic and atom-economical routes.

One promising direction is the exploration of heterogeneous catalysts for the key synthetic steps. For instance, the oxidation of 4,4-dimethoxy-2-buten-1-ol to the target enal could be achieved using solid-supported oxidizing agents, which would simplify product purification and catalyst recycling. Similarly, the development of solid acid or base catalysts for the condensation reactions leading to the butenal backbone could significantly reduce waste generation.

Another area of focus should be the utilization of renewable feedstocks. Investigating biochemical pathways or chemo-enzymatic strategies to produce precursors to this compound from biomass would represent a major advancement in its sustainable production.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | - Easy catalyst separation and recycling- Reduced waste generation- Milder reaction conditions | - Development of robust solid-supported oxidizing agents- Design of solid acid/base catalysts for condensation steps |

| Biocatalysis/Chemo-enzymatic Routes | - Use of renewable feedstocks- High selectivity and stereospecificity- Environmentally friendly reaction conditions | - Identification of enzymes for key transformations- Metabolic engineering of microorganisms |

Exploration of Novel Reaction Pathways and Catalysis

The rich chemical functionality of this compound makes it an ideal substrate for the exploration of novel reaction pathways and catalytic systems. The conjugated enal system is susceptible to a variety of transformations, including asymmetric catalysis, which could lead to the synthesis of valuable chiral building blocks.

Organocatalysis, in particular, presents a powerful tool for the stereoselective functionalization of α,β-unsaturated aldehydes. Chiral secondary amines, for example, can activate the enal moiety towards enantioselective conjugate additions, cycloadditions, and other transformations. Future research could focus on designing novel organocatalysts specifically tailored for reactions involving this compound, potentially leading to the efficient synthesis of complex molecules with high stereocontrol.

Furthermore, the development of cascade reactions initiated by the functional groups of this compound is a highly attractive area. A single transformation could trigger a sequence of intramolecular reactions, rapidly building molecular complexity from a relatively simple starting material. For example, a conjugate addition to the enal could be followed by an intramolecular cyclization involving the acetal (B89532) group, leading to the formation of complex heterocyclic scaffolds.

Expansion of Applications in Diverse Chemical Fields

While this compound has found utility as a synthetic intermediate, its full potential in various chemical fields remains to be unlocked. Its unique bifunctional nature, with both an electrophilic enal and a masked aldehyde, makes it a valuable precursor for a wide range of target molecules.

In the realm of natural product synthesis, this compound can serve as a key building block for the construction of complex carbon skeletons. Its ability to participate in Diels-Alder reactions, Michael additions, and other carbon-carbon bond-forming reactions makes it a versatile tool for synthetic chemists. Future research should aim to demonstrate its application in the total synthesis of biologically active natural products.

The pharmaceutical and agrochemical industries could also benefit from the exploration of derivatives of this compound. The enal and acetal moieties provide handles for the introduction of various functional groups, allowing for the generation of libraries of novel compounds for biological screening. Investigating the structure-activity relationships of these derivatives could lead to the discovery of new therapeutic agents or crop protection chemicals.

| Application Area | Potential Utility of this compound | Research Focus |

| Natural Product Synthesis | - Versatile C4 building block- Precursor for complex stereochemical arrays | - Application in the total synthesis of specific natural product targets |

| Medicinal Chemistry | - Scaffold for the synthesis of diverse small molecules- Introduction of pharmacophoric groups | - Synthesis and biological evaluation of novel derivatives |

| Agrochemicals | - Precursor for new herbicides, insecticides, or fungicides | - Exploration of structure-activity relationships for agrochemical applications |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its subsequent transformations to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to traditional batch processes. nih.gov

Future research should focus on developing robust and scalable flow chemistry protocols for the synthesis of this compound. This would involve the use of packed-bed reactors with immobilized catalysts or reagents to streamline the synthetic process and minimize downstream processing. The integration of in-line analytical techniques would enable real-time monitoring and optimization of the reaction conditions.

Furthermore, the incorporation of this compound into automated synthesis platforms would accelerate the discovery of new reactions and the synthesis of compound libraries. Robotic systems can perform multiple reactions in parallel, allowing for high-throughput screening of catalysts, reagents, and reaction conditions. This approach would significantly expedite the exploration of the chemical space around this versatile building block. The development of automated iterative cross-coupling platforms, for instance, has demonstrated the potential to dramatically decrease cycle times in small molecule synthesis. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.